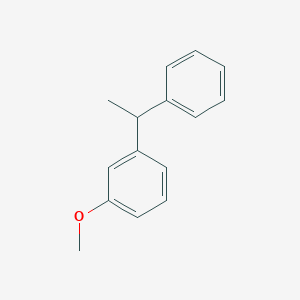
1-Methoxy-3-(1-phenylethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3-(1-phenylethyl)benzene is an organic compound with the molecular formula C15H16O. It is a derivative of benzene, featuring a methoxy group and a phenylethyl group attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(1-phenylethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of benzene with methoxyethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high temperatures and pressures, which facilitate the efficient conversion of reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-(1-phenylethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding phenolic compounds.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced aromatic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Nitric acid, sulfuric acid, halogens, and Lewis acids as catalysts.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Nitro, halogenated, and other substituted benzene derivatives.
Scientific Research Applications
1-Methoxy-3-(1-phenylethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(1-phenylethyl)benzene involves its interaction with various molecular targets and pathways. The methoxy group and phenylethyl group contribute to its reactivity and ability to undergo electrophilic aromatic substitution reactions. These interactions can lead to the formation of reactive intermediates, which further participate in various chemical transformations .
Comparison with Similar Compounds
- 1-Methoxy-4-(1-phenylethyl)benzene
- 1-Methoxy-2-(1-phenylethyl)benzene
- 1-Methoxy-3-(1-methylphenyl)benzene
Comparison: 1-Methoxy-3-(1-phenylethyl)benzene is unique due to the specific positioning of the methoxy and phenylethyl groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications .
Properties
Molecular Formula |
C15H16O |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-methoxy-3-(1-phenylethyl)benzene |
InChI |
InChI=1S/C15H16O/c1-12(13-7-4-3-5-8-13)14-9-6-10-15(11-14)16-2/h3-12H,1-2H3 |
InChI Key |
MRMCWPBOEQGMHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















